molecular formula C6H5ClFNO2S B13523156 (2-Fluoropyridin-3-yl)methanesulfonyl chloride

(2-Fluoropyridin-3-yl)methanesulfonyl chloride

Katalognummer: B13523156
Molekulargewicht: 209.63 g/mol
InChI-Schlüssel: DXSCPLHAUQLJAI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-Fluoropyridin-3-yl)methanesulfonyl chloride is a chemical compound with significant importance in various fields of scientific research. It is a derivative of pyridine, where a fluorine atom is substituted at the second position and a methanesulfonyl chloride group is attached to the third position of the pyridine ring. This compound is known for its reactivity and utility in organic synthesis, particularly in the formation of sulfonamides and other derivatives.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: One common method includes the use of Selectfluor® as a fluorinating agent to introduce the fluorine atom into the pyridine ring . The subsequent step involves the reaction of the fluorinated pyridine with methanesulfonyl chloride under controlled conditions to yield the desired compound.

Industrial Production Methods: Industrial production of (2-Fluoropyridin-3-yl)methanesulfonyl chloride may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions: (2-Fluoropyridin-3-yl)methanesulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.

    Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed: The major products formed from these reactions include sulfonamides, sulfones, and various substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

(2-Fluoropyridin-3-yl)methanesulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is utilized in the development of biologically active molecules and enzyme inhibitors.

    Medicine: It plays a role in the synthesis of potential drug candidates and therapeutic agents.

    Industry: The compound is used in the production of agrochemicals and specialty chemicals.

Wirkmechanismus

The mechanism of action of (2-Fluoropyridin-3-yl)methanesulfonyl chloride involves its reactivity towards nucleophiles. The methanesulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This reactivity is exploited in various synthetic transformations to form new chemical bonds and functional groups.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: (2-Fluoropyridin-3-yl)methanesulfonyl chloride is unique due to the specific positioning of the fluorine atom and the methanesulfonyl chloride group, which imparts distinct reactivity and properties compared to its analogs. This unique structure allows for selective reactions and applications in various fields of research.

Eigenschaften

Molekularformel

C6H5ClFNO2S

Molekulargewicht

209.63 g/mol

IUPAC-Name

(2-fluoropyridin-3-yl)methanesulfonyl chloride

InChI

InChI=1S/C6H5ClFNO2S/c7-12(10,11)4-5-2-1-3-9-6(5)8/h1-3H,4H2

InChI-Schlüssel

DXSCPLHAUQLJAI-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(N=C1)F)CS(=O)(=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.